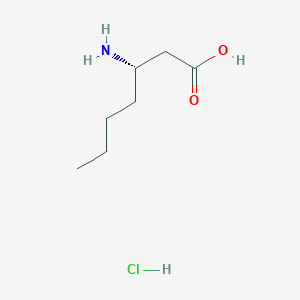

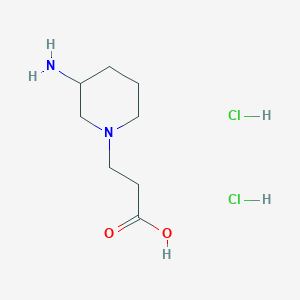

(3S)-3-Aminoheptanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

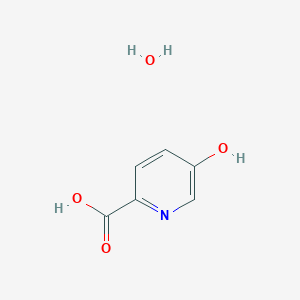

“(3S)-3-Aminoheptanoic acid;hydrochloride” is a chemical compound with the CAS Number: 219310-08-4 . It is a white crystalline powder and its molecular weight is 181.66 .

Molecular Structure Analysis

The IUPAC name for this compound is (S)-3-aminoheptanoic acid hydrochloride . The InChI code is 1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized through different routes, highlighting its versatility and importance in research. For instance, enantiopure derivatives such as (3S,4R)- and (3S,4S)-3-amino-4-hydroxyhexanoic acids have been prepared from L-aspartic and L-glutamic acids, showcasing a method for stereodivergent synthesis. This process involves diastereoselective alkylation, with the final products being utilized in further chemical synthesis and structural analysis (J. Andrés, E. Muñoz, R. Pedrosa, A. Pérez-Encabo, 2003).

Another study presented the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, starting from L-Leucine. This pathway involved several steps, including protection of amino and carboxyl groups, nucleophilic substitution, and stereoselective reduction, culminating in a compound that has potential for further research and application in peptide synthesis (Jin Yin, 2015).

Applications in Research

The applications of (3S)-3-Aminoheptanoic acid hydrochloride and its derivatives extend into various areas of research. For example, its role as a structural element in the synthesis of modified peptides has been documented. Its hydrophobic and flexible structure makes it an important linker in biologically active structures, demonstrating its utility beyond mere synthetic applications (A. Markowska, Adam R Markowski, Iwona Jarocka-Karpowicz, 2021).

Moreover, the synthesis of tianeptine sodium, a process involving 7-aminoheptanoic acid ethyl ester hydrochloride, highlights the compound's value in creating pharmaceutical intermediates under conditions suitable for industrial production. This application underscores the importance of (3S)-3-Aminoheptanoic acid hydrochloride derivatives in the development of new therapeutic agents (A. Ran, 2012).

Mecanismo De Acción

Mode of Action

It is possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Given its structure, it might be involved in amino acid metabolism or other related biochemical pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3S)-3-Aminoheptanoic acid hydrochloride. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and its overall stability .

Propiedades

IUPAC Name |

(3S)-3-aminoheptanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLUJWKWWPBXAA-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629236.png)

![methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2629240.png)

![2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile](/img/structure/B2629241.png)

![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2629243.png)

![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2629247.png)